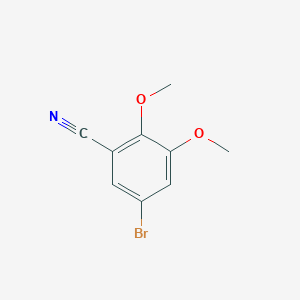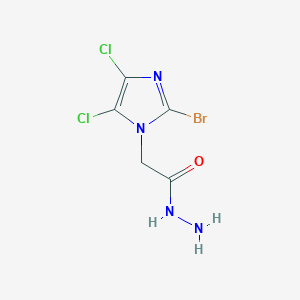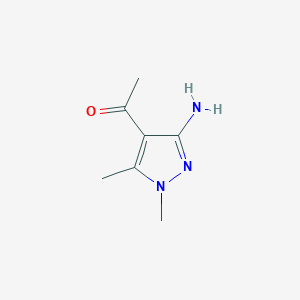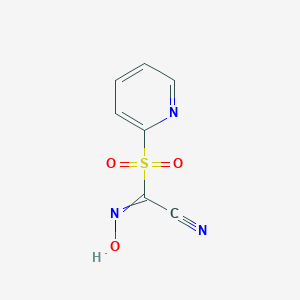![molecular formula C17H16ClN3O2 B065669 4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;hydrochloride CAS No. 192065-56-8](/img/structure/B65669.png)
4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;hydrochloride
Overview
Description
GYKI 52466 hydrochloride is a 2,3-benzodiazepine compound that acts as an ionotropic glutamate receptor antagonist. It is a non-competitive antagonist of the AMPA receptor, which is a subtype of glutamate receptor. This compound is known for its anticonvulsant and skeletal muscle relaxant properties .
Mechanism of Action
Target of Action
GYKI 52466 hydrochloride primarily targets the ionotropic glutamate receptors , specifically the AMPA and kainate receptors . It acts as a non-competitive antagonist of these receptors . It also blocks GluK3 homomeric receptors and GluK2b®/GluK3 heteroreceptors at high concentrations .
Mode of Action
GYKI 52466 hydrochloride interacts with its targets by selectively inhibiting AMPA-induced inward currents . Instead, it binds to a different site on the receptor, changing the receptor’s conformation and preventing the activation of the receptor .
Biochemical Pathways
The primary biochemical pathway affected by GYKI 52466 hydrochloride is the glutamatergic signaling pathway . By antagonizing the AMPA and kainate receptors, GYKI 52466 hydrochloride prevents the excitotoxic action of high extracellular glutamate levels . This can lead to downstream effects such as reduced neuronal excitability and neuroprotection .
Result of Action
The molecular and cellular effects of GYKI 52466 hydrochloride’s action include a reduction in the amplitude of spontaneous excitatory postsynaptic currents (EPSCs) in neurons . This leads to a decrease in neuronal excitability. Clinically, this manifests as anticonvulsant effects, with the compound providing potent protection against seizures . Additionally, GYKI 52466 hydrochloride has been reported to have neuroprotective actions in experimental models of global and focal cerebral ischemia .
Action Environment
The action, efficacy, and stability of GYKI 52466 hydrochloride can be influenced by various environmental factors. For instance, the presence of high extracellular glutamate levels can enhance the compound’s antagonistic effect on AMPA and kainate receptors . .
Biochemical Analysis
Biochemical Properties
GYKI 52466 hydrochloride interacts with AMPA receptors, acting as a non-competitive antagonist . It blocks GluK3 homomeric receptors with an IC50 of 63 μM and GluK2b ®/GluK3 heteroreceptors with an IC50 of 32 μM at high concentrations .
Cellular Effects
GYKI 52466 hydrochloride influences cell function by acting as an antagonist of several processes mediated by glutamate . It has a neuroprotective effect and can act as an orally active anticonvulsant and skeletal muscle relaxant .
Molecular Mechanism
The molecular mechanism of action of GYKI 52466 hydrochloride involves its binding to AMPA receptors, where it acts as a non-competitive antagonist . This antagonistic effect is what gives GYKI 52466 hydrochloride its neuroprotective properties .
Temporal Effects in Laboratory Settings
It is known that it has good blood-brain barrier permeability .
Dosage Effects in Animal Models
It is known to have an anticonvulsant effect .
Metabolic Pathways
It is known to interact with AMPA receptors .
Transport and Distribution
It is known to have good blood-brain barrier permeability .
Subcellular Localization
Preparation Methods
The synthesis of GYKI 52466 hydrochloride involves several steps. The starting material is typically a benzodiazepine derivative, which undergoes a series of chemical reactions to introduce the necessary functional groups. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
GYKI 52466 hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GYKI 52466 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the properties and functions of AMPA receptors.
Biology: It is used to investigate the role of glutamate receptors in various biological processes.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders such as epilepsy and neurodegenerative diseases.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control
Comparison with Similar Compounds
GYKI 52466 hydrochloride is unique among 2,3-benzodiazepines due to its selective antagonism of the AMPA receptor. Similar compounds include:
GYKI 52895: Another 2,3-benzodiazepine with similar properties but different receptor selectivity.
Tifluadom: A compound with different pharmacological properties but similar chemical structure.
Lufuradom: Another related compound with distinct biological activities.
These compounds share structural similarities but differ in their specific receptor targets and pharmacological effects, highlighting the uniqueness of GYKI 52466 hydrochloride in its selective inhibition of the AMPA receptor .
Properties
IUPAC Name |
4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2.ClH/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(20-19-10)11-2-4-13(18)5-3-11;/h2-5,7-8H,6,9,18H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBSCPARMVJNKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC3=C(C=C2C1)OCO3)C4=CC=C(C=C4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434691 | |
| Record name | 4-(8-Methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192065-56-8 | |
| Record name | 4-(8-Methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65613.png)

![Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI)](/img/structure/B65619.png)
![(2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-4-methylpentanoic acid;morpholine](/img/structure/B65620.png)


